Cas no 957121-19-6 (5-(Ethoxycarbonyl)thiophene-3-boronic Acid)

5-(Ethoxycarbonyl)thiophene-3-boronic Acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex thiophene-based compounds. The ethoxycarbonyl group enhances solubility and reactivity, making it valuable in pharmaceutical and materials science applications. Its boronic acid moiety facilitates selective C-C bond formation under mild conditions, ensuring high yields and compatibility with diverse substrates. The compound’s stability and ease of handling further contribute to its utility in organic synthesis. Suitable for constructing conjugated systems or functionalized heterocycles, it is a key intermediate in developing advanced polymers, agrochemicals, and bioactive molecules.
5-(Ethoxycarbonyl)thiophene-3-boronic Acid structure
957121-19-6 structure
Product Name:5-(Ethoxycarbonyl)thiophene-3-boronic Acid
CAS No:957121-19-6
MF:C7H9BO4S
MW:200.019961118698
MDL:MFCD09800891
CID:839755
Update Time:2025-05-20

5-(Ethoxycarbonyl)thiophene-3-boronic Acid Chemical and Physical Properties

Names and Identifiers

    • (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid
    • (5-ethoxycarbonylthiophen-3-yl)boronic acid
    • 2-Thiophenecarboxylic acid, 4-borono-, 2-ethyl ester
    • 5-(ethoxycarbonyl)thiophen-3-yl-3-boronic acid
    • 5-(ETHOXYCARBONYL)THIOPHENE-3-BORONIC ACID
    • Ethyl 4-boronothiophene-2-carboxylate
    • 5-(Ethoxycarbonyl)thiophene-3-boronic Acid
    • MDL: MFCD09800891
    • Inchi: 1S/C7H9BO4S/c1-2-12-7(9)6-3-5(4-13-6)8(10)11/h3-4,10-11H,2H2,1H3
    • InChI Key: FIVYXNYCQWBICR-UHFFFAOYSA-N
    • SMILES: S1C=C(B(O)O)C=C1C(=O)OCC

Computed Properties

  • Exact Mass: 200.03100
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 95.00000
  • LogP: -0.39540

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(CAS:957121-19-6)5-(Ethoxycarbonyl)thiophene-3-boronic Acid
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:42
Price ($):151.0/520.0
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Additional information on 5-(Ethoxycarbonyl)thiophene-3-boronic Acid

5-(Ethoxycarbonyl)thiophene-3-boronic Acid (CAS No. 957121-19-6)

The compound 5-(Ethoxycarbonyl)thiophene-3-boronic Acid (CAS No. 957121-19-6) is a highly specialized organic compound with significant applications in the field of organic synthesis, particularly in the realm of cross-coupling reactions. This compound is a derivative of thiophene, a heterocyclic aromatic compound, and incorporates a boronic acid group at the 3-position and an ethoxycarbonyl substituent at the 5-position. The combination of these functional groups makes it an invaluable reagent in modern chemical research and development.

Boronic acids, such as those found in 5-(Ethoxycarbonyl)thiophene-3-boronic Acid, are widely recognized for their role in the Suzuki-Miyaura coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between boronic acids and aryl halides or other electrophilic partners. The presence of the ethoxycarbonyl group further enhances the versatility of this compound by introducing additional reactivity and directing effects, which can be exploited in various synthetic strategies.

Recent advancements in chemical research have highlighted the importance of thiophene derivatives like 5-(Ethoxycarbonyl)thiophene-3-boronic Acid in the development of advanced materials and pharmaceutical compounds. For instance, studies have demonstrated that such compounds can serve as precursors for the synthesis of bioactive molecules with potential applications in drug discovery. The aromaticity and electron-withdrawing properties of the thiophene ring, combined with the reactivity of the boronic acid group, make this compound an ideal building block for constructing complex molecular architectures.

In addition to its role in cross-coupling reactions, 5-(Ethoxycarbonyl)thiophene-3-boronic Acid has also been employed in the synthesis of functional materials, such as conductive polymers and optoelectronic devices. The ability to precisely control the substitution pattern on the thiophene ring allows chemists to tailor the electronic properties of resulting materials, which is critical for applications in fields like organic electronics and photovoltaics.

From an analytical standpoint, 5-(Ethoxycarbonyl)thiophene-3-boronic Acid can be characterized using a variety of spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These methods provide valuable insights into its molecular structure and purity, ensuring its reliability as a reagent in demanding synthetic protocols.

The availability of 5-(Ethoxycarbonyl)thiophene-3-boronic Acid under CAS No. 957121-19-6 has facilitated its adoption by researchers worldwide. Its unique combination of functional groups and structural features positions it as a key component in contemporary organic synthesis efforts. As research continues to uncover new applications for this compound, its significance within the chemical community is expected to grow further.

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(CAS:957121-19-6)5-(Ethoxycarbonyl)thiophene-3-boronic Acid
A1069655
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Price ($):151.0/520.0
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